

FIIN-3 potency against EGFR L858R T790M double mutant

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Compound Focus: **FIIN-3**

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Potency of FIIN-3 Against EGFR Mutants

The following table summarizes the anti-proliferative activity (measured as EC₅₀) of **FIIN-3** from available research data. Please note that data for some specific cell lines is not available in the search results.

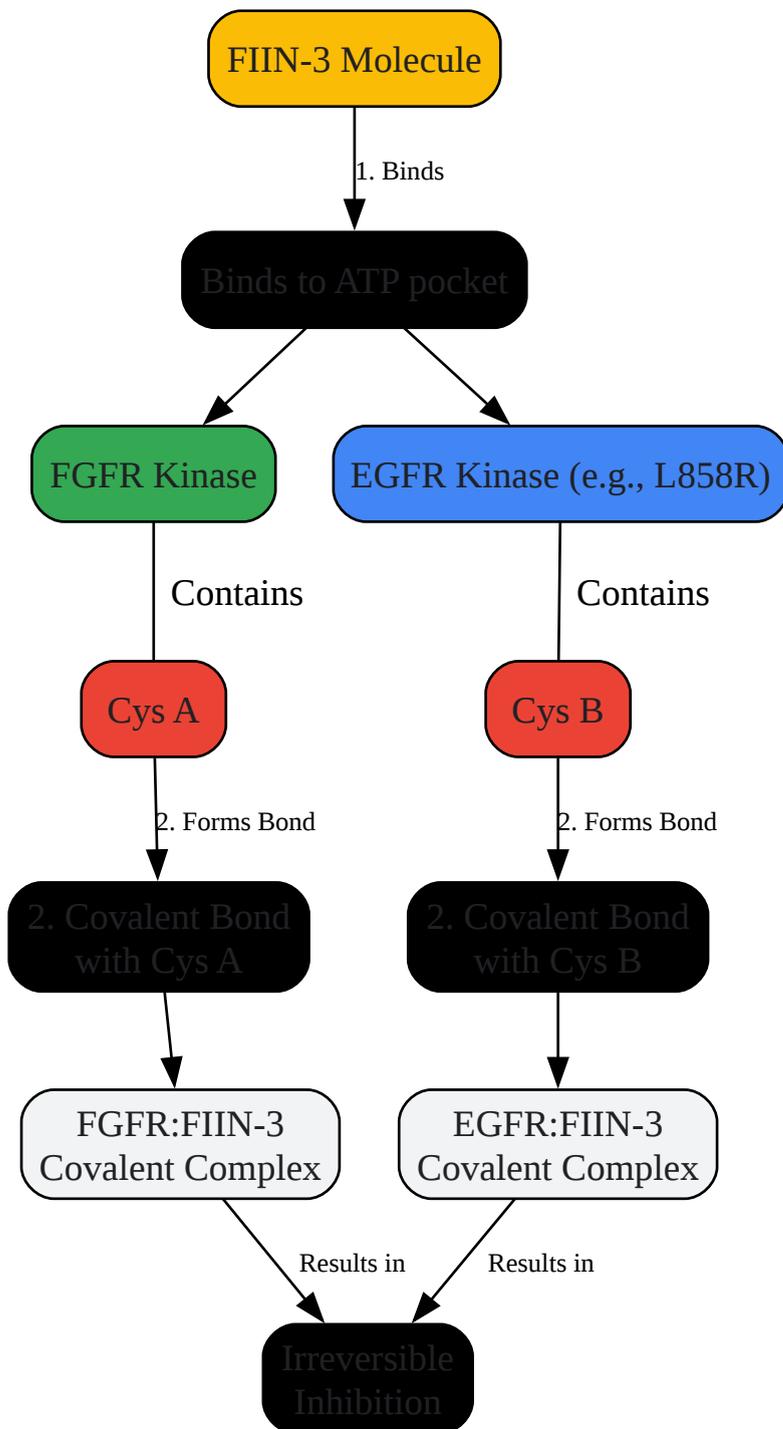
Cell Model / Kinase	Mutation / Type	Potency (EC ₅₀ or IC ₅₀)	Notes
Ba/F3 Cells [1]	EGFR L858R	17 nM	Anti-proliferative activity
Ba/F3 Cells [1]	EGFR L858R/T790M	231 nM	Anti-proliferative activity
Ba/F3 Cells [1]	EGFR vIII (WT kinase domain)	135 nM	Anti-proliferative activity
Kinase Activity [1]	Wild-Type EGFR	43 nM (IC ₅₀)	Direct kinase inhibition

Mechanism of Action: A Dual-Targeting Inhibitor

FIIN-3 is characterized as an **irreversible inhibitor** [1]. Its most distinctive feature is the ability to covalently inhibit both FGFR and EGFR kinases by targeting **distinct cysteine residues** within their ATP-binding pockets [2].

- **Structural Flexibility:** The conformational flexibility of its acrylamide substituent allows it to adapt and form covalent bonds with different cysteine residues present in FGFRs and EGFR [2].
- **Overcoming Resistance:** This mechanism is particularly relevant for overcoming gatekeeper mutations (like V564M in FGFR2) that often confer resistance to first-generation inhibitors [2]. Crystal structures of **FIIN-3** bound to FGFR4 V550L and EGFR L858R have illustrated this structural basis for dual targeting [2].

The diagram below illustrates this unique covalent binding mechanism.

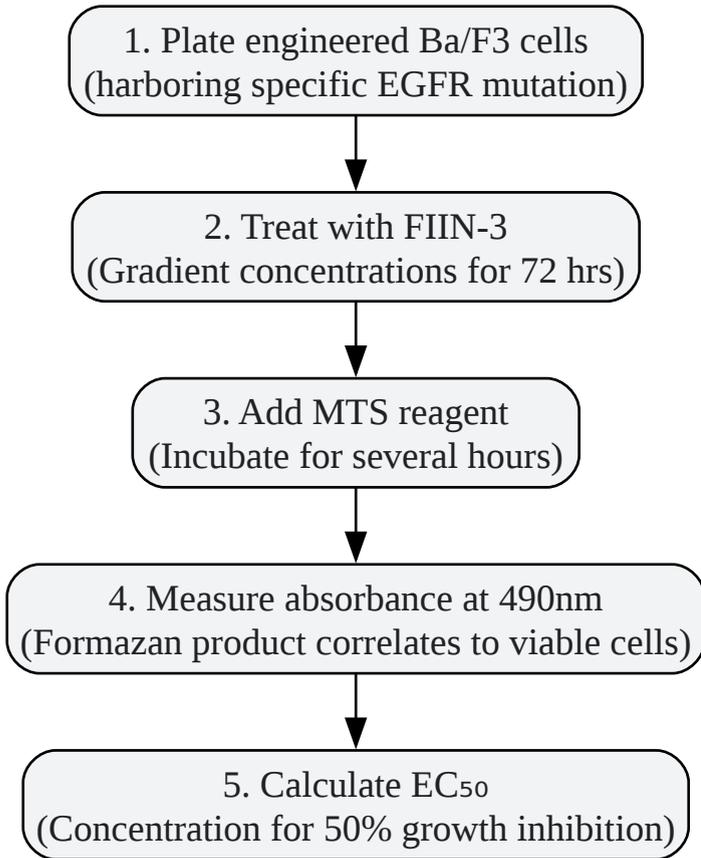


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Key Experimental Protocols

The search results provide insights into the standard methodologies used to generate the data on **FIIN-3**.

1. Cell-Based Anti-Proliferative Assay [1] This protocol is used to determine the EC_{50} values, which indicate the concentration of a compound required to reduce cell proliferation by half.



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2. Immunoblotting (Western Blot) Analysis [2] This method confirms the direct inhibition of the target kinase and its downstream signaling pathway by **FIIN-3**.

- **Cell Treatment:** Cells are treated with **FIIN-3** for a set period (e.g., 2 hours) [3].
- **Cell Lysis:** Proteins are extracted from the cells using a lysis buffer.
- **Gel Electrophoresis:** Proteins are separated by size using SDS-PAGE.
- **Membrane Transfer:** Proteins are transferred to a PVDF membrane.
- **Antibody Probing:** The membrane is incubated with specific primary antibodies (e.g., anti-EGFR, anti-pEGFR, anti-pAKT, anti-pERK) and then HRP-conjugated secondary antibodies [3].
- **Detection:** Signal is developed using chemiluminescence to visualize the levels of total and phosphorylated proteins, demonstrating the inhibitory effect of **FIIN-3**.

Frequently Asked Questions

Is FIIN-3 selective for mutant EGFR over wild-type EGFR? The data indicates that **FIIN-3** is more potent against the EGFR L858R mutant (EC₅₀ 17 nM) than against wild-type EGFR (EC₅₀ 43 nM) [1]. However, this level of selectivity is not as high as that seen with third-generation mutant-specific inhibitors like osimertinib. Its primary design and highest potency are for FGFR kinases [1] [2].

Can FIIN-3 overcome the T790M resistance mutation? Yes, but with moderate potency. **FIIN-3** shows anti-proliferative activity against Ba/F3 cells harboring the L858R/T790M double mutation with an EC₅₀ of 231 nM [1]. This demonstrates its potential to target this resistant mutant, albeit less effectively than the single L858R mutant.

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References

1. FIIN-3 | EGFR Inhibitor [medchemexpress.com]
2. Development of covalent inhibitors that can overcome ... [pmc.ncbi.nlm.nih.gov]
3. A High-throughput Cell-based Screening for L858R/T790M ... [ar.iiarjournals.org]

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